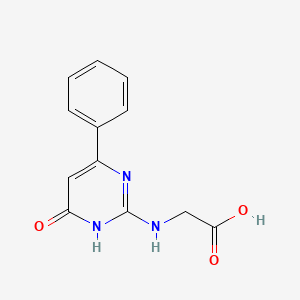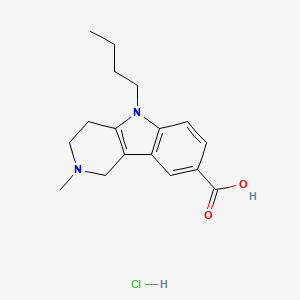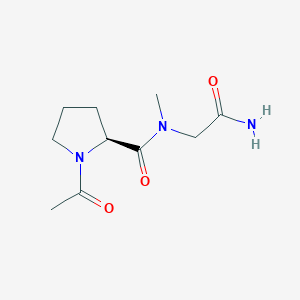![molecular formula C10H15N5O3S B12915365 4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol CAS No. 57464-47-8](/img/structure/B12915365.png)
4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol is a complex organic compound that features a purine base with a methylthio group and a butane-1,2,3-triol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine
Attachment of the Butane-1,2,3-triol Moiety: The butane-1,2,3-triol moiety can be introduced via a nucleophilic substitution reaction where the purine base reacts with a suitable butane-1,2,3-triol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol can undergo various types of chemical reactions:
Oxidation: The hydroxyl groups in the butane-1,2,3-triol moiety can be oxidized to form carbonyl compounds.
Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones from the hydroxyl groups.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the methylthio group.
Scientific Research Applications
4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism. The methylthio group may enhance the compound’s binding affinity to specific targets, while the butane-1,2,3-triol moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Butane-1,2,3-triol: A simpler triol with similar hydroxyl functionality.
6-(Methylthio)-9H-purine: A purine derivative with a methylthio group but lacking the butane-1,2,3-triol moiety.
Adenosine: A naturally occurring nucleoside with a purine base and a ribose sugar.
Uniqueness
4-((6-(Methylthio)-9H-purin-9-yl)amino)butane-1,2,3-triol is unique due to the combination of the purine base with a methylthio group and the butane-1,2,3-triol moiety
Properties
CAS No. |
57464-47-8 |
|---|---|
Molecular Formula |
C10H15N5O3S |
Molecular Weight |
285.33 g/mol |
IUPAC Name |
4-[(6-methylsulfanylpurin-9-yl)amino]butane-1,2,3-triol |
InChI |
InChI=1S/C10H15N5O3S/c1-19-10-8-9(11-4-12-10)15(5-13-8)14-2-6(17)7(18)3-16/h4-7,14,16-18H,2-3H2,1H3 |
InChI Key |
PZGHZAMGYMTVEF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2NCC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12915285.png)


![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)






![sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate](/img/structure/B12915352.png)
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)

![Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B12915370.png)
